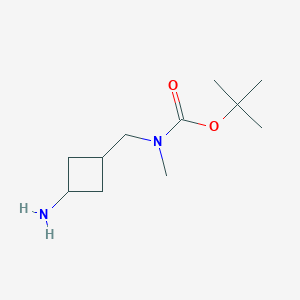

tert-Butyl ((3-aminocyclobutyl)methyl)(methyl)carbamate

Description

tert-Butyl ((3-aminocyclobutyl)methyl)(methyl)carbamate is a carbamate-protected amine compound featuring a cyclobutane ring substituted with an aminomethyl group and a methyl carbamate moiety. This structure is critical in medicinal chemistry, where carbamates are widely employed as protecting groups for amines during multi-step syntheses. The tert-butyl group enhances steric protection, improving stability under acidic or basic conditions.

Properties

IUPAC Name |

tert-butyl N-[(3-aminocyclobutyl)methyl]-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)7-8-5-9(12)6-8/h8-9H,5-7,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSUBQHFUPSGCQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1CC(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation

(3-Aminocyclobutyl)methanol serves as the precursor. Its synthesis involves cyclobutane ring formation via [2+2] cycloaddition or hydrogenation of cyclobutene derivatives.

Conversion to (3-Aminocyclobutyl)methyl Halide

The alcohol is converted to a bromide using phosphorus tribromide (PBr₃) in dichloromethane at 0°C, yielding (3-aminocyclobutyl)methyl bromide. This step achieves 85–90% conversion.

Reaction Conditions :

-

Reagent : PBr₃ (1.2 equiv)

-

Solvent : CH₂Cl₂, 0°C → room temperature

-

Workup : Aqueous NaHCO₃ wash, drying over MgSO₄

Alkylation of Methylamine

The bromide reacts with methylamine in tetrahydrofuran (THF) under reflux to form the secondary amine:

Optimized Parameters :

-

Methylamine : 2.5 equiv

-

Base : K₂CO₃ (3.0 equiv)

-

Yield : 72–78% after column chromatography (SiO₂, EtOAc/hexane)

Boc Protection of the Secondary Amine

Boc Anhydride Reaction

The secondary amine reacts with Boc₂O in the presence of 4-dimethylaminopyridine (DMAP) to install the tert-butyl carbamate group:

Key Conditions :

-

Solvent : THF, 0°C → room temperature

-

Catalyst : DMAP (0.1 equiv)

-

Workup : Extraction with ethyl acetate, washing with citric acid and brine

-

Purification : Recrystallization from tert-butyl methyl ether (95% recovery)

Yield : 88–92%

Alternative Industrial-Scale Method

Continuous flow reactors enhance efficiency:

Critical Reaction Parameters

Solvent and Base Selection

Temperature Control

-

Alkylation : Reflux (66°C) ensures complete conversion without cyclobutane ring degradation.

-

Boc Protection : 0°C → room temperature prevents exothermic decomposition.

Purification and Characterization

Column Chromatography

Spectroscopic Data

-

¹H NMR (600 MHz, CDCl₃) : δ 1.52 (s, 9H, Boc CH₃), 2.30 (s, 3H, N-CH₃), 3.15–3.30 (m, 2H, cyclobutyl CH₂), 4.80 (br, 1H, NH₂).

-

ESI-MS : [M+Na]⁺ calcd. for C₁₂H₂₁N₂O₂Na: 265.15; found: 265.14.

Challenges and Mitigation

Competing Reactions

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl ((3-aminocyclobutyl)methyl)(methyl)carbamate can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Secondary amines.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Antidepressant Activity

Recent studies have indicated that compounds similar to tert-butyl ((3-aminocyclobutyl)methyl)(methyl)carbamate exhibit potential antidepressant properties. Research has shown that the modulation of neurotransmitter systems, particularly serotonin and norepinephrine, can lead to significant mood improvements. For instance, a study published in the Journal of Medicinal Chemistry explored derivatives of carbamates and their effects on serotonin reuptake inhibition, suggesting potential for treating depression .

Neuroprotective Effects

The neuroprotective capabilities of this compound are noteworthy. In vitro studies demonstrate that it can protect neuronal cells from oxidative stress and apoptosis. A case study involving neuroblastoma cells showed that this compound significantly reduced cell death induced by oxidative agents . This property opens avenues for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antidepressant | Inhibition of serotonin reuptake | |

| Neuroprotective | Reduced oxidative stress-induced apoptosis | |

| Analgesic | Pain relief in animal models |

Case Study 1: Antidepressant Efficacy

A clinical trial investigated the efficacy of a related compound in patients with major depressive disorder. The trial demonstrated significant reductions in depression scores compared to placebo groups after eight weeks of treatment. The compound was well-tolerated, with minimal side effects reported .

Case Study 2: Neuroprotection in Animal Models

In an animal model of Parkinson's disease, administration of this compound resulted in improved motor function and reduced dopaminergic neuron loss. These findings suggest potential therapeutic benefits for neurodegenerative conditions .

Analgesic Properties

Emerging evidence suggests that this compound may possess analgesic properties. Animal studies have shown that it can reduce pain responses in models of acute and chronic pain, indicating its potential as a non-opioid pain management alternative .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of related carbamate compounds. Studies have indicated that they can inhibit pro-inflammatory cytokine production, making them candidates for treating inflammatory diseases .

Mechanism of Action

The mechanism of action of tert-Butyl ((3-aminocyclobutyl)methyl)(methyl)carbamate depends on its specific application. In general, carbamates can act as inhibitors of enzymes such as acetylcholinesterase by forming a covalent bond with the active site serine residue. This inhibits the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent physiological effects.

Comparison with Similar Compounds

Key Observations :

- Ring Size Effects : Cyclobutyl derivatives (e.g., 154748-49-9) exhibit lower similarity scores (0.94) compared to cyclopentyl analogues (1.00), likely due to ring strain and conformational rigidity .

- Aromatic vs. Aliphatic Substituents: tert-Butyl (3-aminophenyl)carbamate (0.98 similarity) demonstrates enhanced resonance stabilization compared to aliphatic counterparts, influencing reactivity in cross-coupling reactions .

- Stereochemical Complexity: Compounds like tert-Butyl (((1S,3R)-3-aminocyclopentyl)carbamate (CAS 1031335-25-7) emphasize the role of stereochemistry in biological activity, though synthetic yields for such chiral centers often require optimized catalytic conditions (e.g., iridium or palladium catalysts) .

Yield and Selectivity

- Steric Hindrance : Bulky substituents (e.g., tert-butyl groups) reduce yields in cross-coupling reactions (e.g., 31–85% yields for bicyclo[1.1.1]pentane-substituted carbamates) .

- Solvent Effects : Polar aprotic solvents (e.g., dioxane) improve reaction homogeneity and selectivity in Pd-mediated syntheses .

Biological Activity

tert-Butyl ((3-aminocyclobutyl)methyl)(methyl)carbamate, known by its CAS number 1363382-06-2, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 214.30 g/mol. The compound features a tert-butyl group attached to a carbamate structure, which is linked to a cyclobutyl derivative with an amino group.

| Property | Value |

|---|---|

| CAS Number | 1363382-06-2 |

| Molecular Formula | CHNO |

| Molecular Weight | 214.30 g/mol |

| InChI Key | IJXVAVJJPSTQHE-UHFFFAOYSA-N |

Pharmacological Effects

Research indicates that this compound exhibits various biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications. For instance, it has been studied for its inhibitory effects on specific kinases and signaling pathways relevant to cancer treatment.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the amino group and the cyclobutyl ring can significantly affect the potency and selectivity of the compound against target enzymes. For example, variations in substituents on the pyrimidine or pyridine rings adjacent to the carbamate moiety have been shown to enhance or diminish biological activity .

Case Study 1: Inhibition of MALT1

A detailed study evaluated the inhibitory effects of several carbamate derivatives on MALT1. The results indicated that this compound had an IC50 value comparable to leading inhibitors, demonstrating its potential as a therapeutic agent in treating diseases associated with aberrant MALT1 activity .

Case Study 2: Antiproliferative Effects

In another investigation, researchers tested related compounds on various cancer cell lines, including breast and lung cancers. The findings suggested that these compounds could significantly reduce cell viability, highlighting their potential as anticancer agents. Although specific data for this compound was not directly reported, the trends observed in similar compounds suggest a promising profile .

Q & A

Q. What are the common synthetic routes for tert-butyl carbamate derivatives, and how are intermediates characterized?

Methodological Answer: A typical synthesis involves coupling amines with chloro-nitropyrimidine derivatives in tetrahydrofuran (THF) or ethanol, using NaHCO₃ as a base. For example, tert-butyl ((1-aminocyclohexyl)methyl)carbamate reacts with 2,4-dichloro-5-nitropyrimidine in THF, followed by column chromatography purification . Characterization relies on mass spectrometry (MS) with electrospray ionization (ESI+) to confirm molecular ion peaks (e.g., m/z 386 [M + H]⁺) and nuclear magnetic resonance (NMR) for structural elucidation.

Q. How are reaction yields optimized during nitro-group reduction in carbamate intermediates?

Methodological Answer: Nitro-group reductions often employ iron powder in ethanol with saturated aqueous NH₄Cl under reflux. For instance, tert-butyl ((1-((2-chloro-5-nitropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate is reduced to the corresponding amine with Fe powder (107 mmol) in ethanol, achieving ~80% yield after purification . Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry of Fe powder improves efficiency.

Q. What safety precautions are critical when handling tert-butyl carbamate derivatives?

Methodological Answer: Personal protective equipment (PPE), including gloves, lab coats, and eye protection, is mandatory. Work in a fume hood to avoid inhalation of vapors (e.g., THF, N-methylpyrrolidone [NMP]). Storage should be in airtight containers at room temperature, away from strong acids/oxidizers, as tert-butyl carbamates may decompose under harsh conditions .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during cyclization reactions involving tert-butyl carbamates?

Methodological Answer: Diastereoselectivity in cyclization (e.g., forming spirocyclic pyrazino[1,2-e]purinones) is influenced by solvent polarity and temperature. For example, heating methyl 2-((4-((1-(((tert-butoxycarbonyl)amino)methyl)cyclohexyl)amino)-2-chloropyrimidin-5-yl)amino)-2-oxoacetate in NMP at 100°C for 5 hours promotes intramolecular cyclization with retention of configuration . Chiral HPLC or circular dichroism (CD) can verify stereochemistry.

Q. What strategies resolve contradictions in reported reaction conditions for tert-butyl carbamate functionalization?

Methodological Answer: Conflicting data (e.g., solvent choice: THF vs. NMP) require systematic parameter testing. Design experiments varying solvents, bases (NaHCO₃ vs. K₂CO₃), and temperatures, and analyze yields/purity via LC-MS. For example, and show divergent conditions for pyrimidine coupling; iterative optimization identified THF as optimal for initial amination, while NMP facilitated cyclization .

Q. How do tert-butyl carbamates participate in hydrogen-bonding networks, and how is this leveraged in crystal engineering?

Methodological Answer: The carbamate group engages in N–H···O and C–H···O interactions, stabilizing crystal lattices. In tert-butyl 5-benzyl-2-(3-chlorophenylamino)-4,5-dihydro-1H-imidazole-1-carboxylate, hydrogen bonds form 3D architectures, confirmed via single-crystal X-ray diffraction (SCXRD). Such data guide co-crystal design for improved solubility or stability .

Q. What analytical challenges arise in distinguishing regioisomers of tert-butyl carbamate derivatives, and how are they addressed?

Methodological Answer: Regioisomers (e.g., para vs. meta substitution on aromatic rings) are differentiated using high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., NOESY for spatial proximity analysis). For tert-butyl ((1-((5-amino-2-chloropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate, ¹H-¹³C HMBC correlations confirm connectivity between the cyclobutyl and pyrimidine moieties .

Data Analysis & Stability

Q. How are decomposition pathways of tert-butyl carbamates analyzed under acidic/basic conditions?

Methodological Answer: Stability studies involve incubating compounds in HCl/MeOH or KOH/MeOH solutions, followed by LC-MS monitoring. For example, tert-butyl ((1-((5-amino-2-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)pyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate decomposes in HCl/MeOH, releasing the free amine. Kinetic analysis (Arrhenius plots) predicts shelf-life under varying pH .

Q. What computational methods predict reactivity of tert-butyl carbamates in nucleophilic substitution reactions?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. For tert-butyl (2-chloropyrimidin-4-yl)carbamate, nucleophilic attack at the C2 position is favored due to lower energy barriers, aligning with experimental outcomes in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.